molecular formula C14H17N5O2S B6528993 3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine CAS No. 946213-46-3

3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine

Cat. No.: B6528993
CAS No.: 946213-46-3
M. Wt: 319.38 g/mol
InChI Key: FPIRLFFSCFVADP-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyridazine ring substituted with a methanesulfonyl group and a piperazine ring, as well as a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is to start with a pyridazine derivative and introduce the methanesulfonyl group through a sulfonylation reaction. The piperazine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine ring via a coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.

  • Reduction: : The methanesulfonyl group can be reduced to a sulfide.

  • Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Pyridine N-oxide derivatives.

  • Reduction: : Sulfide derivatives.

  • Substitution: : Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine can be used to study the interactions between small molecules and biological targets. It may also serve as a probe to investigate cellular processes.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.

Mechanism of Action

The mechanism by which 3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methanesulfonylpiperazin-1-yl)propanoic acid

  • 4-(4-methanesulfonylpiperazin-1-yl)pyridine

  • 2-(4-methanesulfonylpiperazin-1-yl)pyridine

Uniqueness

3-(4-methanesulfonylpiperazin-1-yl)-6-(pyridin-4-yl)pyridazine stands out due to its specific substitution pattern and the presence of both pyridazine and pyridine rings. This combination of structural features may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(4-methylsulfonylpiperazin-1-yl)-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-22(20,21)19-10-8-18(9-11-19)14-3-2-13(16-17-14)12-4-6-15-7-5-12/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIRLFFSCFVADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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